molecular formula C10H14N2O2 B7939647 1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

Cat. No.: B7939647
M. Wt: 194.23 g/mol
InChI Key: RUBNQTCPVDAZOV-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone is a compound that features both an imidazole ring and a tetrahydropyran ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the tetrahydropyran ring is a six-membered ring containing one oxygen atom

Preparation Methods

The synthesis of 1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal, ammonia, and formaldehyde.

    Formation of the Tetrahydropyran Ring: This can be synthesized via the hydrogenation of dihydropyran.

    Coupling of the Two Rings: The final step involves the coupling of the imidazole ring with the tetrahydropyran ring through an ethanone linker. This can be done using various coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, while the tetrahydropyran ring can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the tetrahydropyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-thiopyran-4-yl)ethanone: This compound has a sulfur atom in place of the oxygen atom in the tetrahydropyran ring, which can lead to different chemical and biological properties.

    1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-furan-4-yl)ethanone: This compound has a five-membered furan ring instead of the six-membered tetrahydropyran ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of the imidazole and tetrahydropyran rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)-2-(oxan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9(10-11-3-4-12-10)7-8-1-5-14-6-2-8/h3-4,8H,1-2,5-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNQTCPVDAZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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